CB1 Receptor Potency: MDMB-FUBICA vs. MDMB-CHMICA – 3.7‑Fold Higher Affinity Drives Differential Cannabimimetic Responses
In a standardized FLIPR membrane potential assay using HEK293 cells stably expressing human CB1 receptors, MDMB-FUBICA exhibits an EC50 of 2.7 nM, whereas the cyclohexylmethyl analog MDMB-CHMICA yields an EC50 of 10 nM—a 3.7‑fold difference in potency [1]. This potency differential is not reflected in maximal efficacy, which is comparable (109% vs. 112% of CP55,940), underscoring that the 4‑fluorobenzyl substitution selectively enhances binding affinity without altering functional output [1].
| Evidence Dimension | CB1 Receptor Agonist Potency (EC50, nM) |
|---|---|
| Target Compound Data | 2.7 nM (pEC50 = 8.57 ± 0.05) |
| Comparator Or Baseline | MDMB-CHMICA: 10 nM (pEC50 = 8.00 ± 0.05) |
| Quantified Difference | 3.7‑fold greater potency for MDMB-FUBICA |
| Conditions | HEK293 cells expressing human CB1 receptors; FLIPR membrane potential assay; CP55,940 as reference full agonist |
Why This Matters
Procurement of MDMB-FUBICA ensures CB1-mediated pharmacological studies are conducted with a 3.7‑fold more potent agonist, reducing the compound quantity required for dose‑response analyses and enabling detection of subtle signaling biases that may be masked by lower‑potency analogs.
- [1] Banister, S. D.; Longworth, M.; Kevin, R.; et al. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. ACS Chem. Neurosci. 2016, 7 (9), 1241–1254. View Source
